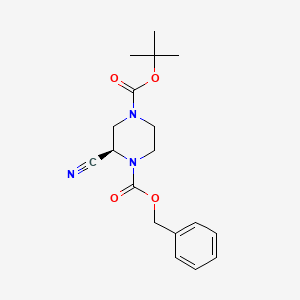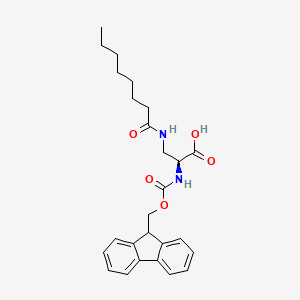
Fmoc-l-dap(octanoyl)-oh
Vue d'ensemble
Description
“Fmoc-l-dap(octanoyl)-oh” is also known as Nalpha-Fmoc-Nbeta-Octanoyl-2,3-diaminopropionic acid . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of “Fmoc-l-dap(octanoyl)-oh” involves various methods such as asymmetric synthesis, modified amino acids, tailor-made amino acids, enzymatic synthesis, protonation and deprotonation, protection and deprotection, proteolytic synthesis, fermentative synthesis, and amino alcohols synthesis .Molecular Structure Analysis
The molecular formula of “Fmoc-l-dap(octanoyl)-oh” is C26H32N2O5. Its molecular weight is 452.54 g/mol .Chemical Reactions Analysis
“Fmoc-l-dap(octanoyl)-oh” is involved in various chemical reactions such as de novo peptide sequencing, amino acid composition analysis, and chiral analysis of amino acids . A high-yielding total synthesis of daptomycin, an important clinical antibiotic, was developed using Fmoc-l-dap(octanoyl)-oh .Physical And Chemical Properties Analysis
“Fmoc-l-dap(octanoyl)-oh” appears as a white powder . It has a predicted density of 1.188±0.06 g/cm3 and a predicted boiling point of 709.5±60.0 °C .Applications De Recherche Scientifique
Synthesis and Characterization
Fmoc-l-dap(octanoyl)-oh and its derivatives play a significant role in the synthesis and characterization of various peptides and amino acid-based structures. Temperini et al. (2020) developed a synthetic strategy for the preparation of orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), pairing the base-labile Fmoc with other protecting groups like p-toluensulfonyl (tosyl, Ts) or tert-butyloxycarbonyl (Boc) moieties. This strategy used appropriately masked 2,3-diaminopropanols obtained via reductive amination of aldehydes prepared from commercial amino acids like Nα-Fmoc-O-tert-butyl-d-serine (Temperini et al., 2020). Similarly, Rao et al. (2006) described the synthesis of orthogonally protected Fmoc-Dap/Dab starting from Fmoc-Asp/Glu, employing a synthetic strategy that included the formation of Fmoc-Asp/Glu-5-oxazolidinone acids and other steps like Curtius rearrangement and hydrolysis of the oxazolidinone group (Rao, Tantry, & Babu, 2006).
Antibacterial and Biomedical Applications
Fmoc-based amino acids, including Fmoc-l-dap(octanoyl)-oh derivatives, find extensive use in biomedical applications due to their inherent biocompatible and biodegradable properties. Croitoriu et al. (2021) investigated supramolecular hydrogels based on Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, for their antimicrobial activity. The study emphasized the effect of incorporating colloidal and ionic silver mixtures into supramolecular gels of FMOC-Lys(FMOC)-OH structures on their antimicrobial activity, characterizing the structures using various spectroscopic and microscopic techniques (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021). Furthermore, Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, demonstrating their substantial effect on bacterial morphology and their functional incorporation within resin-based composites for inhibiting bacterial growth and viability, without compromising mechanical and optical properties of the composites (Schnaider et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFAUGZXBGIJDJ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153866 | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-dap(octanoyl)-oh | |
CAS RN |
1423018-04-5 | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
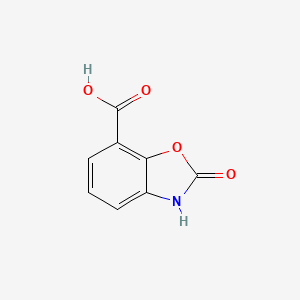
![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)
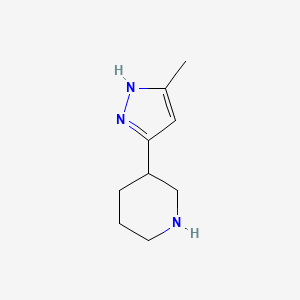
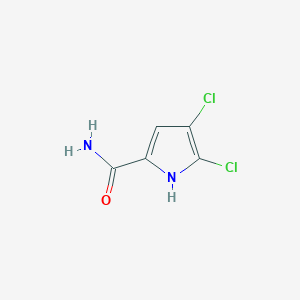
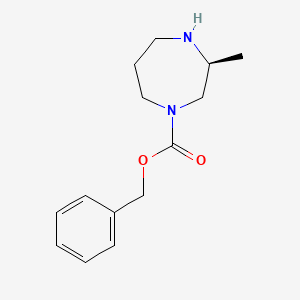
![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)
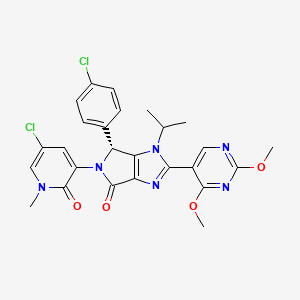
![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)
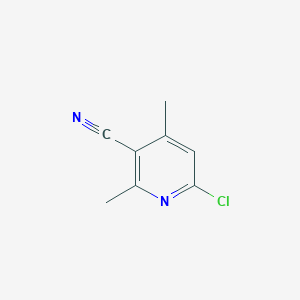
![1-Oxa-9-thiaspiro[5.5]undecan-4-amine](/img/structure/B1429792.png)
![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)

